molecular formula C6H4Br2N2O2 B1503881 3-Amino-4,6-dibromo-pyridine-2-carboxylic acid CAS No. 1073182-93-0

3-Amino-4,6-dibromo-pyridine-2-carboxylic acid

Cat. No. B1503881
M. Wt: 295.92 g/mol
InChI Key: SBRRKLXEZOMACR-UHFFFAOYSA-N
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Description

3-Amino-4,6-dibromo-pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1073182-93-0 . It has a molecular weight of 295.92 and its IUPAC name is 3-amino-4,6-dibromo-2-pyridinecarboxylic acid . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for 3-Amino-4,6-dibromo-pyridine-2-carboxylic acid is 1S/C6H4Br2N2O2/c7-2-1-3 (8)10-5 (4 (2)9)6 (11)12/h1H,9H2, (H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a light yellow solid . Its molecular formula is C6H4Br2N2O2 and it has a molecular weight of 295.92 . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as melting point, boiling point, or density.

Safety And Hazards

For safety information and potential hazards associated with 3-Amino-4,6-dibromo-pyridine-2-carboxylic acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about the compound’s potential hazards, handling procedures, and safety precautions.

properties

IUPAC Name

3-amino-4,6-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRRKLXEZOMACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680568
Record name 3-Amino-4,6-dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,6-dibromo-pyridine-2-carboxylic acid

CAS RN

1073182-93-0
Record name 3-Amino-4,6-dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-amino-4,6-dibromo-pyridine-2-carbonitrile (158 mg) was dissolved in concentrated sulfuric acid (1.5 mL) and stirred for 1 h at 100° C. The reaction mixture was cooled to room temperature and water (1.5 mL) was slowly added. The reaction mixture was warmed again to 100° C. and stirred at this temperature for 2 h. Water was added after cooling to room temperature, the pH was adjusted to −10 by addition of solid sodium bicarbonate and the aqueous solution was washed 2× with MTB-ether. The aqueous layer was then adjusted to pH ˜2 by addition of 2 M hydrochloric acid and extracted 3× with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum to afford 123 mg of the title compound of the formula
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
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Quantity
1.5 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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